4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine

Coordination chemistry Pincer ligands Organometallic catalysis

4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine (CAS 1240314-97-9) is a bromine-functionalized dihydroacridine building block with a molecular formula of C₁₇H₁₇Br₂N and a molecular weight of 395.13 g/mol. The compound features a rigid acridan core substituted with bromine atoms at the 4- and 5-positions and methyl groups at the 2-, 7-, 9-, and 9-positions.

Molecular Formula C17H17Br2N
Molecular Weight 395.1 g/mol
Cat. No. B13642266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine
Molecular FormulaC17H17Br2N
Molecular Weight395.1 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)NC3=C(C2(C)C)C=C(C=C3Br)C
InChIInChI=1S/C17H17Br2N/c1-9-5-11-15(13(18)7-9)20-16-12(17(11,3)4)6-10(2)8-14(16)19/h5-8,20H,1-4H3
InChIKeyKMZOQCCBJSDDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine as a Precursor for Advanced Ligand Synthesis


4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine (CAS 1240314-97-9) is a bromine-functionalized dihydroacridine building block with a molecular formula of C₁₇H₁₇Br₂N and a molecular weight of 395.13 g/mol . The compound features a rigid acridan core substituted with bromine atoms at the 4- and 5-positions and methyl groups at the 2-, 7-, 9-, and 9-positions . This specific substitution pattern enables its primary role as a versatile platform for constructing highly rigid, monoanionic NNN-donor pincer ligands, distinguishing it from other brominated acridines used in organic electronics or biological applications [1].

The Procurement Risk of Substituting 4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine with Generic Acridine Derivatives


Interchanging 4,5-dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine with other commercially available dihydroacridine dibromides, such as 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine, is not a straightforward substitution . The latter features bromine atoms para to the nitrogen within each aromatic ring, making it a common precursor for linear, π-extended donor-acceptor systems for TADF-OLEDs . In contrast, the 4,5-dibromo substitution of the target compound positions the halogens on the same side of the aromatic system, ortho to the nitrogen, creating a 'cleft' geometry. This unique architecture is essential for forming the rigid, meridionally coordinating pincer ligands reported in the literature, where the bromine atoms serve as reactive handles for installing imino [1] or chalcogenoether [2] donor arms. Using an incorrectly substituted analogue would not yield the same ligand geometry and would fail to reproduce the established coordination chemistry.

Quantitative Evidence Guide for Differentiating 4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine from its Closest Analogs


Access to Monoanionic NNN-Pincer Ligands vs. Dianionic Analogs

The 4,5-dibromo substitution pattern allows for the construction of a monoanionic pincer ligand, H[AII2], which is structurally analogous to a previously reported dianionic XA2 ligand but with a fundamentally different charge state [1]. This is a direct head-to-head comparison where the precursor dictates the ligand's anionic character. The resulting yttrium dialkyl complex (1) exhibited unexpected reactivity with CPh3+, yielding a diamagnetic product (3) in approximately 20% yield, a behavior not observed with the dianionic analogue and attributed to the redox-active nature of the monoanionic ligand backbone [1].

Coordination chemistry Pincer ligands Organometallic catalysis

Comparative Reactivity in Palladium-Catalyzed Amination: Double C-N Coupling Yield

The compound undergoes a clean, two-fold palladium-catalyzed coupling with 1,3-diisopropylimidazolin-2-imine to form the H[AII2] pro-ligand, demonstrating its suitability for double C-N cross-coupling [1]. While a direct yield comparison is not provided against the 2,7-dibromo isomer under identical conditions, this represents a cross-study comparable with standard Buchwald-Hartwig amination benchmarks. The successful double amination of an aryl bromide in a sterically crowded, ortho-substituted environment is non-trivial and highlights the compound's design, as the methyl groups at the 2- and 7-positions prevent side reactions at those positions, directing reactivity exclusively to the 4- and 5-bromine handles.

Synthetic methodology Palladium catalysis C-N coupling Ligand design

Modular Access to Hard-Soft Donor Pincer Ligands via Lithiation-Chalcogenation

The 4,5-dibromo handles can be converted to nucleophilic intermediates, enabling a distinct synthetic pathway. 4,5-Dibromo-2,7,9,9-tetramethylacridan was reacted with three equivalents of nBuLi, followed by two equivalents of a diaryl dichalcogenide, to install bulky selenoether and telluroether donors, yielding pro-ligands H[ASe₂Tripp₂] and H[ATe₂Tripp₂] [1]. This lithiation-chalcogenation sequence is a class-level inference that brominated acridans can serve as versatile electrophilic or nucleophilic synthons. However, the ortho-bromines in the 4,5-isomer are specifically activated, which is not a general property of all brominated acridines. The method failed to produce the direct telluroether analogue of the less bulky phenylsulfido derivative, underscoring that the success of this methodology is sensitive to the specific steric and electronic environment provided by the 2,7,9,9-tetramethyl substitution pattern [1].

Main-group chemistry Chalcogenoether ligands Alkali metal complexes

Differentiated Pharmacological Profile from 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine

In a dose-dependent screening of acridine derivatives against planktonic cell growth, 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine was included as compound #12 and showed measurable activity [1]. The 4,5-dibromo isomer is structurally excluded from this SAR series. This is a cross-study comparable observation: the two isomers possess identical molecular formulas (C₁₅H₁₃Br₂N) but different bromine regiopositions. The 2,7-isomer's activity profile, while not directly quantified against the 4,5-isomer, serves as a baseline for understanding how halogen regioposition impacts biological function. This supports the scientific rationale that 4,5-dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine cannot be interchanged with the 2,7-dibromo isomer in a biological assay without fundamentally altering the expected outcome.

Antimicrobial screening Structure-activity relationship Biofilm inhibition

Validated Application Scenarios for 4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine in Scientific Research


Precursor for Sterically Tuned, Monoanionic Catalysis Platforms

This compound is the proven starting material for synthesizing H[AII2]-type pro-ligands, which upon metalation yield base-free, neutral Group 3 dialkyl complexes [1]. These complexes are precursors to highly active catalysts for intramolecular alkene hydroamination. The monoanionic nature of the ligand, a direct consequence of the precursor's structure, is essential for the catalyst's redox activity and unexpected reactivity, making it a valuable tool for discovering non-classical catalytic cycles [1].

Synthesis of Heavy Chalcogenoether Ligands for Alkali Metal Chemistry

For researchers studying hard-soft metal-ligand interactions, this compound is a critical entry point. It can be converted via lithiation into a nucleophilic synthon, allowing for the modular installation of bulky selenoether or telluroether donors [2]. This pathway has enabled the structural and spectroscopic study of lithium and potassium complexes, which are relevant to understanding bonding in systems ranging from organic synthesis to battery science [2].

A Regioisomerically Pure Standard for Dihydroacridine SAR Studies

Given the confirmed biological activity of the 2,7-dibromo isomer [3], the 4,5-dibromo compound serves as a critical negative control or alternative scaffold in structure-activity relationship (SAR) investigations. Its orthogonal reactivity profile—directed toward ligand synthesis rather than bioactivity—makes it a strategic procurement choice to deconvolute the biological impact of halogen substitution patterns on the dihydroacridine core, without ambiguity from mixed TADF-related electronic effects [3].

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